2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole, also known as FBTP, is a compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of different research applications.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to work by binding to specific enzymes and receptors in the body. This binding can lead to changes in cellular signaling pathways, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of different biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and has been found to inhibit the growth of certain cancer cells. This compound has also been found to have potential as a treatment for Alzheimer's disease, due to its ability to inhibit the activity of specific enzymes involved in the disease.
Advantages and Limitations for Lab Experiments
2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole has a number of advantages for use in lab experiments, including its high purity and yield, as well as its potential as a lead compound for drug development. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are a number of different future directions for research on 2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole. One area of interest is in the development of new drugs based on this compound, which could have potential applications in the treatment of a variety of different diseases. Another area of interest is in further understanding the mechanism of action of this compound, which could lead to new insights into cellular signaling pathways and disease processes. Additionally, research on the potential side effects of this compound could help to inform its safe use in scientific research.
Synthesis Methods
2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole can be synthesized using a variety of different methods, including reaction of 2-fluorobenzyl chloride with thiourea and phenylhydrazine, or by reaction of 2-fluorobenzyl isothiocyanate with phenylhydrazine. These methods have been used to produce this compound with high purity and yield.
Scientific Research Applications
2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole has been studied for its potential use in a number of different scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have potential as a lead compound for the development of new drugs that target specific enzymes and receptors in the body.
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-13-9-5-4-8-12(13)10-20-15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAVRVJDXOFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.